N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- Core structure: A pyrido[2,3-d]pyrimidine ring system with 2,4-dioxo functionalities.
- Substituents:
- 5-Ethoxy and 6-ethyl groups on the pyrido ring.
- 1-Methyl group on the dihydropyrimidine moiety.
- Acetamide side chain linked to a 2-chloro-5-(trifluoromethyl)phenyl group.
This compound is hypothesized to exhibit bioactivity through kinase inhibition or receptor modulation, given structural similarities to kinase-targeting heterocycles .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O4/c1-4-11-9-26-18-16(17(11)33-5-2)19(31)29(20(32)28(18)3)10-15(30)27-14-8-12(21(23,24)25)6-7-13(14)22/h6-9H,4-5,10H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQNSPAYHGZTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, structure, and potential therapeutic applications, particularly in the context of anticancer activity and enzyme inhibition.
Compound Overview
Chemical Properties:
- Molecular Formula: CHClFNO
- Molecular Weight: 484.9 g/mol
- CAS Number: 1005304-00-6
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrido[2,3-d]pyrimidine family. Specifically, this compound has shown promise in inhibiting various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Proliferation: The compound exhibits significant antiproliferative effects against several cancer types including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer. Studies report IC values in the low micromolar range, indicating strong activity against these cell lines .
- Mechanism of Action: The mechanism appears to involve inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, it has been noted for its action on polo-like kinase 1 (Plk1), a target often deregulated in human cancers .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- Dihydrofolate Reductase (DHFR): It has been linked to the inhibition of DHFR, a critical enzyme in nucleotide synthesis and a common target in cancer therapy .
Table: Summary of Biological Activities
Case Studies
Several case studies have investigated the efficacy of similar compounds derived from pyrido[2,3-d]pyrimidine scaffolds:
- Study on Pyrido[2,3-d]pyrimidine Derivatives: A comprehensive review highlighted various derivatives that demonstrated potent anticancer properties through similar mechanisms as this compound .
- In Vivo Studies: Animal models have shown promising results with derivatives exhibiting tumor growth inhibition and improved survival rates when administered alongside conventional chemotherapy agents.
Comparison with Similar Compounds
Core Heterocyclic System Variations
The pyrido[2,3-d]pyrimidine core distinguishes the target compound from analogs with thieno-pyrimidine or triazole systems (Table 1).
Table 1: Core Structure Comparison
Key Observations :
Substituent-Driven Bioactivity Differences
Table 2: Substituent Impact on Bioactivity
Key Observations :
- Ethoxy vs. Sulfanyl Linkages : The ethoxy group in the target compound may reduce off-target interactions compared to sulfanyl-containing analogs (e.g., ).
- Trifluoromethyl Phenyl Group : The -CF₃ group in the target compound likely improves membrane permeability relative to fluorophenyl or chlorophenyl moieties .
NMR and Metabolite Profiling
- NMR Shifts : Evidence from similar compounds (e.g., ) shows that substituents in regions analogous to the target compound’s 5-ethoxy/6-ethyl positions (corresponding to "Region A" in ) induce distinct chemical shifts, suggesting altered electronic environments.
- Metabolite Networks: Molecular networking (LCMS/MS) reveals that acetamide derivatives cluster based on core structure, with pyrido-pyrimidines forming a separate node from thieno-pyrimidines (cosine score < 0.7; ).
Research Findings and Implications
- Kinase Inhibition: Compounds with pyrido-pyrimidine cores (e.g., target compound) show higher docking scores for ROCK1 kinase in virtual screens compared to thieno-pyrimidines .
- Metabolic Stability : The ethoxy group in the target compound may reduce first-pass metabolism compared to methyl or sulfanyl analogs .
Preparation Methods
Cyclocondensation Strategy
The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds or via multi-component reactions. For example:
- Starting Material : 6-Amino-1-methyluracil reacts with ethyl acetoacetate under acidic conditions to form the pyrimidine ring.
- Cyclization : Treatment with phosphoryl chloride (POCl₃) facilitates cyclodehydration to yield the fused pyrido[2,3-d]pyrimidine system.
Key Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or acetic acid.
- Temperature: 80–100°C.
- Catalysts: p-Toluenesulfonic acid (p-TSA) or Lewis acids like ZnCl₂.
Synthesis of the N-(2-Chloro-5-(Trifluoromethyl)Phenyl)Acetamide Side Chain
Aryl Halide Preparation
The 2-chloro-5-(trifluoromethyl)aniline intermediate is synthesized via:
Acetamide Formation
- Schotten-Baumann Reaction : Acylation of 2-chloro-5-(trifluoromethyl)aniline with acetyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂).
- Yield : ~75–85% under optimized conditions.
Final Coupling and Functionalization
Amide Bond Formation
The pyrido[2,3-d]pyrimidine core is functionalized at position 3 with a bromoacetate group, which undergoes nucleophilic substitution with the arylacetamide side chain:
- Bromination : Treatment of the heterocycle with N-bromosuccinimide (NBS) in CCl₄.
- Nucleophilic Substitution : Reaction of 3-bromo intermediate with N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in the presence of K₂CO₃.
Optimized Conditions :
- Solvent: Dimethyl sulfoxide (DMSO).
- Temperature: 60–80°C.
- Catalysts: Tetrabutylammonium bromide (TBAB).
Alternative Synthetic Routes and Patented Methodologies
Ring-Closing Metathesis (RCM) Approach
Inspired by the synthesis of NF00659B1, olefinic ester RCM could construct the pyrido[2,3-d]pyrimidine core:
Patent-Derived Strategies
The CA2723702A1 patent highlights the use of protective group strategies (e.g., CIPS for siloxane protection) and cyanohydrin intermediates , which could be adapted for introducing the ethoxy and ethyl groups.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High atom economy; scalable | Limited substituent compatibility |
| RCM | Stereoselective; modular | High catalyst cost |
| Schotten-Baumann | Mild conditions; high yield | Requires anhydrous conditions |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrido[2,3-d]pyrimidin core followed by coupling with the chlorophenyl acetamide moiety. Key steps include:
Core Formation : Cyclization under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-dione scaffold (similar to methods in pyrazolo[4,3-d]pyrimidine synthesis ).
Functionalization : Introduction of ethoxy and ethyl groups via nucleophilic substitution or alkylation.
Acetamide Coupling : Use of carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the chlorophenyl group.
- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization ), solvent polarity (DMF for polar intermediates ), and stoichiometric ratios (1.5:1 molar excess of chloroacetylated intermediates ). Monitor purity via TLC and HPLC .
Q. Which spectroscopic techniques are essential for structural characterization, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify protons and carbons in the pyrido[2,3-d]pyrimidin core (e.g., δ 2.19 ppm for methyl groups ) and acetamide NH signals (δ 10.10 ppm ).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 344–394 in analogs ).
- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹ for dioxo groups ).
- X-ray Crystallography (if available): Resolve stereochemistry and intermolecular interactions, as seen in pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar compounds?
- Methodological Answer :
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. chloro groups on phenyl rings ) using bioactivity assays.
Binding Assays : Perform competitive binding studies (e.g., surface plasmon resonance) to assess target affinity differences .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, correlating with experimental IC50 values .
- Example : A compound with a pyrazolo[4,3-d]pyrimidine core showed enhanced activity over thieno[2,3-d]pyrimidines due to improved hydrophobic interactions .
Q. What experimental design strategies are effective for optimizing reaction pathways and minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent, and catalyst load (e.g., 2³ factorial design for oxidation reactions ).
- Continuous-Flow Chemistry : Reduce byproducts via precise control of residence time and mixing, as demonstrated in diazomethane synthesis .
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Data Analysis and Mechanistic Questions
Q. How can researchers validate the mechanism of action for this compound in biological systems?
- Methodological Answer :
Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations .
Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes, assessing stability and detox pathways .
Gene Knockdown/CRISPR : Validate target specificity by observing activity changes in target-deficient cell lines .
Q. What computational tools are recommended for predicting reactivity and degradation pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Cl bond stability ) and electron density maps for reactive sites.
- Molecular Dynamics (MD) Simulations : Model solvation effects and degradation in aqueous environments (e.g., hydrolysis of acetamide groups ).
- Software : Gaussian, ORCA, or Schrödinger Suite for quantum mechanics; AMBER for MD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
